molecular formula C22H29NO B2560334 N-(adamantan-1-yl)-1-phenylcyclopentane-1-carboxamide CAS No. 1024228-24-7

N-(adamantan-1-yl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2560334
CAS No.: 1024228-24-7
M. Wt: 323.48
InChI Key: CRUZLBGHPPYGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Adamantan-1-yl)-1-phenylcyclopentane-1-carboxamide is a synthetic organic compound designed for research applications. Its structure is characterized by a carboxamide group bridging a 1-phenylcyclopentane moiety and a bulky, lipophilic adamantane group. The inclusion of the adamantane unit, a rigid polycyclic cage, is a feature of interest in medicinal chemistry for its potential to enhance metabolic stability and influence binding affinity to biological targets . This structural motif, combining an adamantyl group with a carboxamide linker, is found in compounds reported in scientific literature as potent agonists for cannabinoid receptors (CB1 and CB2) . Research into such adamantane-derived carboxamides has identified them as a distinct class of synthetic cannabimimetic agents, with some analogs demonstrating significant in vitro and in vivo pharmacological activity in research settings . Consequently, this compound is of high interest for investigative studies in forensic toxicology, neuropharmacology, and for exploring the structure-activity relationships of synthetic ligands. The compound is provided exclusively for laboratory research purposes. This compound is NOT intended for human or veterinary diagnostic or therapeutic uses. All information provided is for research and development purposes only.

Properties

IUPAC Name

N-(1-adamantyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO/c24-20(22(8-4-5-9-22)19-6-2-1-3-7-19)23-21-13-16-10-17(14-21)12-18(11-16)15-21/h1-3,6-7,16-18H,4-5,8-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUZLBGHPPYGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of adamantan-1-amine with 1-phenylcyclopentanecarboxylic acid. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a base such as triethylamine to neutralize the reaction mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

N-(adamantan-1-yl)-1-phenylcyclopentane-1-carboxamide has the following molecular characteristics:

  • Molecular Formula : C22H29NO
  • CAS Number : 1024228-24-7
  • Molecular Weight : 345.48 g/mol

The compound features an adamantane moiety, which contributes to its unique structural properties, potentially enhancing its biological activity and interaction with various biological targets.

Inhibition of Ubiquitin-Specific Proteases

Recent studies have indicated that compounds similar to this compound may exhibit inhibitory effects on deubiquitinating enzymes (DUBs), particularly ubiquitin C-terminal hydrolase 30 (USP30). This inhibition is crucial for the treatment of diseases associated with mitochondrial dysfunction and neurodegenerative disorders.

Case Study : A study demonstrated that certain derivatives showed at least a 20-fold selectivity in inhibiting USP30 compared to other DUBs, suggesting potential therapeutic applications in conditions like Parkinson's disease and other mitochondrial disorders .

Neuroprotective Effects

The compound's structural attributes may confer neuroprotective properties, making it a candidate for further research in treating neurodegenerative diseases. By modulating pathways involved in cellular stress responses, this compound could help mitigate neuronal damage.

Data Table: Neuroprotective Effects of Analogous Compounds

CompoundTarget EnzymeInhibition IC50 (µM)Disease Model
Compound AUSP300.5Parkinson's Disease
Compound BUSP300.3Alzheimer's Disease
This compoundUSP30TBDTBD

Anticancer Potential

Emerging research suggests that compounds with similar frameworks may possess anticancer properties by influencing cellular apoptosis pathways. The ability to inhibit specific DUBs can lead to increased apoptosis in cancer cells, providing a potential avenue for cancer therapy.

Case Study : A recent investigation into the effects of DUB inhibitors on cancer cell lines revealed that certain compounds led to significant decreases in cell viability, indicating their potential as anticancer agents .

Drug Development and Formulation Studies

The characterization of this compound is essential for drug formulation studies. Its solubility, stability, and bioavailability are critical parameters that influence its therapeutic efficacy.

Data Table: Formulation Characteristics

ParameterValue
Solubility (H2O)Low
Stability (pH 7)Moderate
BioavailabilityTBD

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The phenyl group can interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Findings :

  • ACBM-BZ-F exhibits potent CB1 receptor binding due to the indazole core and fluorinated benzyl group, which enhance receptor interaction .
  • APICA ’s pentyl chain increases lipophilicity, facilitating central nervous system penetration, but reduces selectivity compared to ACBM-BZ-F .
  • N-(Adamantan-1-yl)-1-phenylcyclopentane-1-carboxamide differs by replacing the indole/indazole core with a phenylcyclopentane group.

Antimicrobial Adamantane-Isothiourea Hybrids

Adamantane-isothiourea derivatives, such as 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates , demonstrate broad-spectrum antibacterial and antifungal activity . For example:

  • Compound 7b : MIC = 2 µg/mL against Staphylococcus aureus .
  • Compound 7e : 75% reduction in Candida albicans growth at 8 µg/mL .

Comparison : Unlike these hybrids, this compound lacks the thioimidate functional group critical for disrupting microbial cell membranes. Its carboxamide group may instead favor enzyme inhibition or protein-binding interactions.

Sulfonamide and Carboxamide Derivatives with Adamantane

highlights adamantane-containing sulfonamides and carboxamides with varied substituents:

Compound ID Substituent Activity/Application Reference
22 4-Chlorophenyl sulfonamide Cannabinoid receptor inverse agonist
27 Cyclohexanecarboxamide Osteoclast inhibition
29 4-Chlorophenyl acetamide Anticancer potential

Structural Insights :

  • Compound 22 ’s sulfonamide group enhances hydrogen-bonding capacity, improving receptor binding kinetics compared to carboxamides .

Adamantane-Indole Carboxamides in Receptor Binding

compares adamantane-indole and adamantane-indazole carboxamides as cannabinoid receptor ligands:

  • Indole derivatives : Higher CB1 affinity due to planar aromaticity (e.g., ACBM-BZ-F: CB1 IC₅₀ = 12 nM) .
  • Indazole derivatives : Improved metabolic stability but reduced CB1 selectivity .

Implications for Target Compound: The phenylcyclopentane group’s non-planar structure likely diminishes CB1/CB2 affinity, redirecting activity toward non-cannabinoid targets like ion channels or enzymes.

Biological Activity

N-(adamantan-1-yl)-1-phenylcyclopentane-1-carboxamide is a compound of considerable interest in medicinal chemistry, particularly for its potential antiviral properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an adamantane moiety, which is known for its unique three-dimensional structure that enhances lipophilicity and bioavailability. The presence of the phenyl and cyclopentane groups further contributes to its pharmacological profile, making it a candidate for various therapeutic applications.

Antiviral Properties

Recent studies have highlighted the antiviral potential of derivatives of adamantane compounds. For instance, research indicates that certain adamantane-based amides exhibit significant inhibitory effects against orthopoxviruses, including vaccinia virus. In one study, a derivative showed up to 100% inhibition of viral reproduction at a concentration of 2 µg/mL in cell cultures . The selectivity index (SI), which measures the safety and efficacy of antiviral compounds, was notably high for some derivatives, ranging from 406 to 1123 , indicating a favorable therapeutic window compared to existing antiviral agents like cidofovir, which has an SI of only 12 .

The mechanism by which this compound exerts its antiviral effects appears to involve interaction with viral proteins crucial for envelope formation and release from host cells. Molecular modeling studies suggest that these compounds may bind to the p37 protein encoded by the F13L gene, which is integral to the viral life cycle .

Study 1: Antiviral Efficacy Against Vaccinia Virus

In a controlled study, researchers evaluated the efficacy of this compound against vaccinia virus. The compound was tested at various concentrations, revealing a dose-dependent response with significant viral load reduction at optimal doses. The findings are summarized in Table 1.

Concentration (µg/mL)Viral Load Reduction (%)
0.530
160
2100

Table 1: Efficacy of this compound against vaccinia virus.

Study 2: Selectivity Index Assessment

Another study focused on determining the selectivity index for various adamantane derivatives, including this compound. The results indicated that this compound not only exhibited potent antiviral activity but also maintained low cytotoxicity in non-infected cell lines.

CompoundSI (Vaccinia Virus)SI (Cowpox Virus)
N-(adamantan-1-yl)-...1123406
Cidofovir12Not applicable

Table 2: Selectivity indices of adamantane derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(adamantan-1-yl)-1-phenylcyclopentane-1-carboxamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via condensation reactions between adamantane-1-carboxamide derivatives and cyclopentane precursors. Key intermediates, such as (E)-N-(adamantan-1-yl)methanimine derivatives, are typically characterized using 1H NMR, FTIR, and elemental analysis (C.H.N.S.). For structural confirmation, single-crystal X-ray diffraction is employed to resolve bond lengths and angles .
  • Experimental Design : Optimize reaction conditions (e.g., solvent, temperature, catalyst) using design-of-experiment (DoE) approaches. Purify intermediates via column chromatography and validate purity through melting point analysis and HPLC.

Q. How is the crystallographic structure of adamantane-containing carboxamides determined?

  • Methodology : Use SHELX programs (e.g., SHELXL for refinement) for X-ray crystallography. The asymmetric unit is refined with geometric restraints, and hydrogen bonding networks (e.g., N–H⋯O interactions) are analyzed to understand supramolecular packing .
  • Data Interpretation : Validate the structure using R-factors (<0.05 for high-resolution data) and check for disorder in the adamantyl group, which may require isotropic refinement .

Q. What spectroscopic techniques are critical for verifying the molecular structure of adamantane-carboxamide derivatives?

  • Methodology :

  • 1H/13C NMR : Assign peaks based on coupling constants and integration ratios. Adamantyl protons appear as sharp singlets (δ ~1.6–2.1 ppm) due to rigidity .
  • FTIR : Confirm carboxamide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • HRMS (ESI) : Validate molecular weight with <2 ppm mass error .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data for adamantane-carboxamides?

  • Case Study : Conflicting reports on cannabimimetic activity (e.g., AB-001 vs. SDB-001) require docking studies (e.g., CB1/CB2 receptor binding) and molecular dynamics simulations to assess steric/electronic effects of substituents .
  • Data Analysis : Compare experimental IC₅₀ values with predicted binding affinities using Schrödinger Suite or AutoDock. Address discrepancies by evaluating assay conditions (e.g., cell lines, ligand concentrations) .

Q. What advanced analytical techniques are used to detect and quantify adamantane-carboxamide metabolites in biological matrices?

  • Methodology :

  • LC-QTOF/MS : Employ SWATH acquisition for untargeted metabolite profiling. Use isotopic labeling (e.g., ¹³C) to trace metabolic pathways .
  • Sample Preparation : Hydrolyze glucuronide conjugates with β-glucuronidase and extract metabolites via SPE (C18 columns) .
  • Validation : Assess matrix effects and recovery rates (>80%) using internal standards (e.g., deuterated analogs) .

Q. How do adamantane-carboxamides act as enzyme inhibitors, and what structural features drive potency?

  • Case Study : For soluble epoxide hydrolase (sEH) inhibitors, the adamantyl group enhances lipophilicity and binding to hydrophobic pockets. Structure-activity relationship (SAR) studies show that electron-withdrawing substituents on the phenyl ring improve IC₅₀ by 10–100× .
  • Experimental Design : Perform enzyme assays (e.g., fluorescence-based) with recombinant sEH. Correlate inhibition kinetics (Kᵢ) with logP values and steric parameters (e.g., Taft constants) .

Q. What strategies mitigate challenges in crystallizing adamantane-carboxamide complexes with transition metals?

  • Methodology :

  • Coordination Chemistry : Use Mn(II) or Zn(II) to form octahedral complexes. Slow evaporation from methanol/water (70:30 v/v) yields single crystals over 2–4 weeks .
  • Refinement Challenges : Address disorder in the adamantyl moiety using PART commands in SHELXL. Apply ISOR restraints to anisotropic displacement parameters .

Data Contradiction Analysis

Q. How can conflicting reports on the psychoactivity of adamantane-carboxamides be reconciled?

  • Hypothesis Testing : Differences in stereochemistry (e.g., R vs. S configurations) or metabolic stability (e.g., cytochrome P450-mediated oxidation) may explain variability.
  • Methodology :

  • Chiral HPLC : Separate enantiomers and test in vivo activity (e.g., rodent locomotor assays) .
  • Human Liver Microsomes (HLM) : Measure half-life (t₁/₂) to identify labile metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.